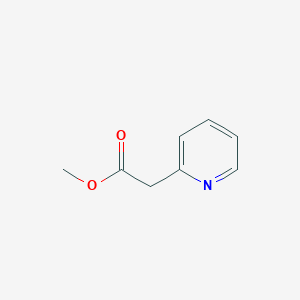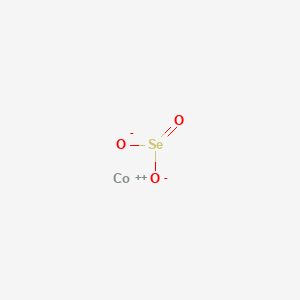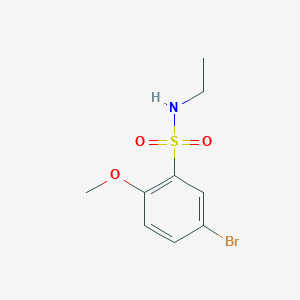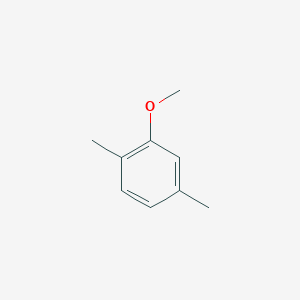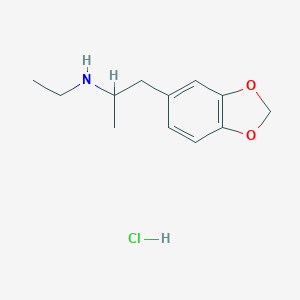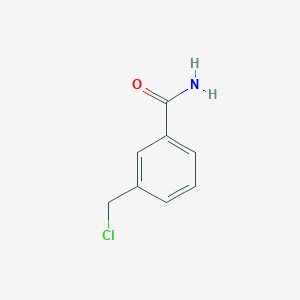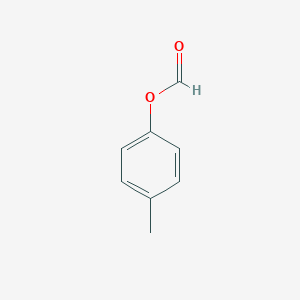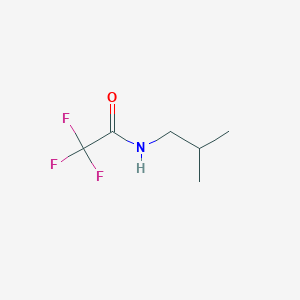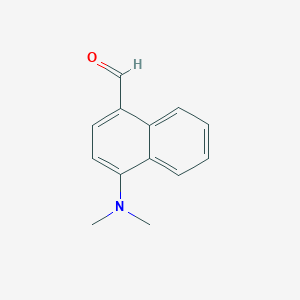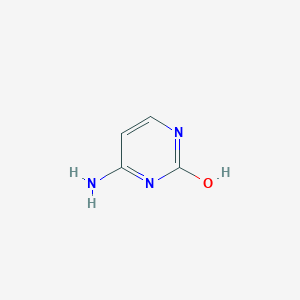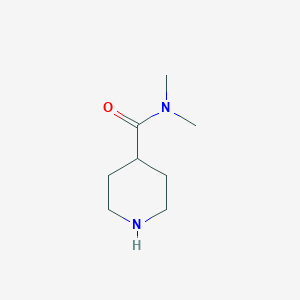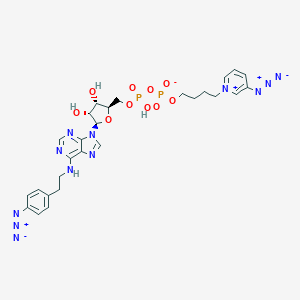
Aaabd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aaabd is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Aaabd is not fully understood, but it is believed to interact with specific receptors in the body, leading to its various effects. It has been shown to modulate specific signaling pathways that are involved in inflammation and cancer development. In agriculture, Aaabd is believed to enhance plant growth by increasing nutrient uptake and regulating plant hormones.
Biochemical and Physiological Effects:
Aaabd has been found to have significant biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. In agriculture, it has been found to increase crop yields and enhance plant growth. In materials science, Aaabd has been used to develop new materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Aaabd in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. However, one of the limitations is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on Aaabd. One area of research could be to further investigate the mechanism of action and identify specific receptors that Aaabd interacts with. Another area of research could be to develop new drugs based on Aaabd for the treatment of inflammation and cancer. Additionally, research could focus on optimizing the use of Aaabd in agriculture to increase crop yields and enhance plant growth. Finally, research could focus on developing new materials with unique properties using Aaabd.
Conclusion:
In conclusion, Aaabd is a compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action is not fully understood, but it has been found to have significant biochemical and physiological effects. While there are advantages to using Aaabd in lab experiments, there are also limitations, and further research is needed to fully understand its potential.
Synthesemethoden
Aaabd is synthesized using a specific method that involves the use of various chemicals and equipment. The process involves the reaction of two specific chemicals, which results in the formation of Aaabd. The synthesis method has been optimized to ensure the purity and yield of the compound, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Aaabd has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Aaabd has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, Aaabd has been found to enhance plant growth and increase crop yields. In materials science, Aaabd has been used to develop new materials with unique properties.
Eigenschaften
CAS-Nummer |
132210-01-6 |
|---|---|
Produktname |
Aaabd |
Molekularformel |
C27H32N12O10P2 |
Molekulargewicht |
746.6 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[6-[2-(4-azidophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 4-(3-azidopyridin-1-ium-1-yl)butyl phosphate |
InChI |
InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1 |
InChI-Schlüssel |
OYQXJMCDIFUWHB-VBHAUSMQSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Synonyme |
AAABD P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



